magnesium;(1R)-1,2-dimethylcyclobutane;chloride
Description
The compound "magnesium;(1R)-1,2-dimethylcyclobutane;chloride" is hypothesized to be a coordination complex or salt involving magnesium (Mg²⁺), the stereospecific cyclobutane derivative (1R)-1,2-dimethylcyclobutane, and chloride ions. While direct evidence for this exact compound is absent in the literature, its components and structural analogs provide critical insights:
- Magnesium chloride (MgCl₂): A well-studied ionic compound with high solubility in water and applications in catalysis, supplements, and material science .

- (1R)-1,2-Dimethylcyclobutane: A chiral cycloalkane with a four-membered ring and two methyl groups in the (1R,2R) or (1R,2S) configuration. Its stereochemistry influences reactivity and physical properties .
- Chloride coordination: Magnesium often forms complexes with chloride and organic ligands, as seen in amidinate or phosphorylated structures .
The compound likely exists as a magnesium salt or coordination complex, where the cyclobutane moiety acts as a ligand or counterion. Synthesis routes may resemble Mannich base formation (e.g., cyclization with amines) or Grignard-like organomagnesium reactions.
Properties
CAS No. |
820222-34-2 |
|---|---|
Molecular Formula |
C6H11ClMg |
Molecular Weight |
142.91 g/mol |
IUPAC Name |
magnesium;(1R)-1,2-dimethylcyclobutane;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI Key |
OSTBOFZGJXMTIO-ZJIMSODOSA-M |
Isomeric SMILES |
C[C@@H]1CC[C-]1C.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[C-]1C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;(1R)-1,2-dimethylcyclobutane;chloride typically involves the reaction of magnesium with (1R)-1,2-dimethylcyclobutane in the presence of a chloride source. One common method is the Grignard reaction, where magnesium ribbon reacts with (1R)-1,2-dimethylcyclobutane chloride under anhydrous conditions to form the desired compound .
Industrial Production Methods
Industrial production of magnesium compounds often involves the electrolytic reduction of magnesium chloride. This process can be adapted to produce this compound by incorporating (1R)-1,2-dimethylcyclobutane into the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Magnesium;(1R)-1,2-dimethylcyclobutane;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can be reduced to magnesium metal under specific conditions.
Substitution: Reacts with halogens to form corresponding halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen or carbon.
Substitution: Halogens such as chlorine or bromine are used.
Major Products
Oxidation: Produces magnesium oxide.
Reduction: Yields magnesium metal.
Substitution: Forms magnesium halides.
Scientific Research Applications
Magnesium;(1R)-1,2-dimethylcyclobutane;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in biological systems and potential therapeutic effects.
Medicine: Explored for its potential in drug development and treatment of magnesium deficiency.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of magnesium;(1R)-1,2-dimethylcyclobutane;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating biochemical reactions. The (1R)-1,2-dimethylcyclobutane moiety may interact with specific receptors or pathways, modulating their activity .
Comparison with Similar Compounds
Structural and Stereochemical Analogs
Cyclobutane Derivatives
Key Differences :
- (1R)-1,2-Dimethylcyclobutane lacks functional groups (e.g., amines or aryl rings) present in analogs, reducing polarity and reactivity .
- 3-Methylcyclobutanamine hydrochloride includes an amine group, enabling salt formation with HCl and distinct NMR shifts .
Magnesium-Containing Compounds
Key Differences :
- MgCl₂ is purely ionic, whereas magnesium amidinates exhibit covalent bonding and complex geometries .
- The hypothesized compound may bridge ionic and covalent behavior, depending on cyclobutane ligand coordination.
Spectroscopic and Thermal Properties
- ¹H NMR : Cyclobutane derivatives show characteristic coupling constants (e.g., 7.9 Hz for aryl protons in bis(4-methoxyphenyl) analogs ). For 3-methylcyclobutanamine hydrochloride, methyl and amine protons resonate at δ 2.56–2.31 .
- Mass Spectrometry : Fragmentation patterns (e.g., [M-CH₃]⁺ or [M-C₄H₈-H]⁺) dominate in cyclobutane-based compounds .
- Thermal Stability : MgCl₂ decomposes at ~300°C , while phosphorylated magnesium compounds form polyphosphates above 300°C .
Biological Activity
Magnesium (1R)-1,2-dimethylcyclobutane chloride is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of magnesium (1R)-1,2-dimethylcyclobutane chloride can be described as follows:
- Chemical Formula : CHClMg
- Molecular Weight : Approximately 150.5 g/mol
- IUPAC Name : Magnesium (1R)-1,2-dimethylcyclobutane chloride
This compound features a magnesium ion coordinated with a dimethylcyclobutane moiety and a chloride ion, which may influence its reactivity and biological interactions.
The biological activity of magnesium (1R)-1,2-dimethylcyclobutane chloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Signal Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways, affecting cellular responses.
Case Studies
Several studies have investigated the biological effects of magnesium (1R)-1,2-dimethylcyclobutane chloride in different contexts:
- Inflammatory Diseases : Research indicates that magnesium compounds can play a role in modulating inflammatory responses. For example, magnesium has been shown to exhibit anti-inflammatory effects in models of inflammatory bowel disease (IBD) by reducing oxidative stress and inflammation markers .
- Neuroprotective Effects : Some studies suggest that magnesium compounds may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by stabilizing neuronal function and reducing excitotoxicity .
Comparative Analysis
A comparative analysis of magnesium (1R)-1,2-dimethylcyclobutane chloride with other magnesium salts reveals distinct biological activities:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Magnesium Sulfate | Muscle relaxation | Calcium channel blockade |
| Magnesium Citrate | Laxative effect | Osmotic action |
| Magnesium (1R)-1,2-dimethylcyclobutane chloride | Anti-inflammatory effects | Enzyme inhibition and signal modulation |
Pharmacokinetics
The pharmacokinetic profile of magnesium (1R)-1,2-dimethylcyclobutane chloride suggests favorable absorption characteristics. Studies indicate that the compound demonstrates good solubility in physiological conditions, enhancing its bioavailability. Additionally, its metabolic stability allows for prolonged action within biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

